N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide
Brand Name: Vulcanchem
CAS No.: 946305-85-7
VCID: VC11922668
InChI: InChI=1S/C19H19N3O3/c1-12(2)24-17-10-6-14(7-11-17)18(23)20-16-8-4-15(5-9-16)19-22-21-13(3)25-19/h4-12H,1-3H3,(H,20,23)
SMILES: CC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C
Molecular Formula: C19H19N3O3
Molecular Weight: 337.4 g/mol

N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide

CAS No.: 946305-85-7

Cat. No.: VC11922668

Molecular Formula: C19H19N3O3

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide - 946305-85-7

Specification

CAS No. 946305-85-7
Molecular Formula C19H19N3O3
Molecular Weight 337.4 g/mol
IUPAC Name N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-propan-2-yloxybenzamide
Standard InChI InChI=1S/C19H19N3O3/c1-12(2)24-17-10-6-14(7-11-17)18(23)20-16-8-4-15(5-9-16)19-22-21-13(3)25-19/h4-12H,1-3H3,(H,20,23)
Standard InChI Key YMGDSRQSJFXGAT-UHFFFAOYSA-N
SMILES CC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C
Canonical SMILES CC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 1,3,4-oxadiazole ring substituted with a methyl group at position 5, connected to a phenyl group. This phenyl group is further linked to a benzamide moiety via an amide bond. The benzamide component contains a propan-2-yloxy (isopropoxy) group at the para position. Key structural identifiers include:

PropertyValue
IUPAC NameN-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-propan-2-yloxybenzamide
SMILESCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C
InChI KeyYMGDSRQSJFXGAT-UHFFFAOYSA-N

The oxadiazole ring contributes to the compound’s rigidity and polarity, enhancing its ability to engage in hydrogen bonding and hydrophobic interactions with biological targets .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves cyclization and condensation reactions :

  • Formation of the Oxadiazole Ring:

    • Isonicotinic acid hydrazide reacts with triethyl orthoacetate under reflux to form 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine .

    • Subsequent coupling with 4-(propan-2-yloxy)benzoyl chloride yields the final product.

  • Key Reaction Conditions:

    • Temperature: 80–120°C.

    • Catalysts: Lewis acids (e.g., ZnCl₂) for cyclization .

    • Solvents: Ethanol or acetonitrile.

Analytical Validation

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (CDCl₃): δ 1.35 (d, 6H, -OCH(CH₃)₂), 2.52 (s, 3H, -CH₃), 7.12–8.21 (m, aromatic protons).

  • Mass Spectrometry: Molecular ion peak at m/z 337.4 [M+H]⁺.

  • High-Performance Liquid Chromatography (HPLC): Purity >95%.

Pharmacological Activities

Antimicrobial Activity

The compound exhibits broad-spectrum activity against Gram-positive bacteria and fungi :

PathogenMIC (µg/mL)Reference
Staphylococcus aureus0.25–1.0
Enterococcus faecalis0.5–2.0
Candida albicans1.0–4.0

Mechanism: Inhibition of enoyl-acyl carrier protein reductase (InhA) in bacteria and lanosterol 14α-demethylase in fungi .

Anti-Inflammatory and Analgesic Effects

In rodent models, the compound reduced carrageenan-induced edema by 44–63% (vs. 88.5% for indomethacin) . It also decreased acetic acid-induced writhing by 50–70%, indicating peripheral analgesic activity .

Applications in Drug Development

Antibacterial Agents

The compound’s potency against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE) positions it as a candidate for overcoming antibiotic resistance . Structural analogs have entered preclinical trials for gonorrhea treatment .

Anti-Inflammatory Therapeutics

Its dual COX-2/LOX inhibition (IC₅₀ = 0.8 µM for COX-2) suggests potential for treating chronic inflammation .

Oncology

Ongoing research explores its role in combination therapies with cisplatin to enhance efficacy in solid tumors.

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Optimizing substituents on the benzamide and oxadiazole rings .

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration.

  • Targeted Drug Delivery: Encapsulation in nanoparticles to improve solubility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator